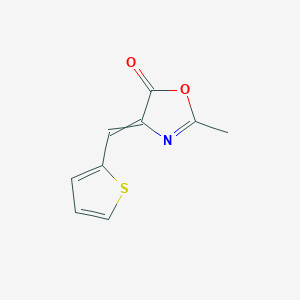![molecular formula C12H15FN2 B1660854 (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane CAS No. 845866-69-5](/img/no-structure.png)
(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane, also known as WF-516, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. It belongs to the class of bicyclic azabicycloalkanes and has been found to exhibit promising pharmacological properties. In
Wirkmechanismus
The exact mechanism of action of (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane is not fully understood. However, it is believed to act as a selective and potent inhibitor of the dopamine transporter (DAT). By inhibiting DAT, (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane increases the levels of dopamine in the brain, which is associated with the reduction of symptoms of depression and anxiety. (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has also been found to interact with other neurotransmitter systems, including the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has been found to have a range of biochemical and physiological effects. In animal studies, it has been found to increase the levels of dopamine in the brain, which is associated with the reduction of symptoms of depression and anxiety. It has also been found to reduce the reinforcing effects of drugs of abuse, suggesting its potential use in addiction treatment. Additionally, (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has been found to have a low abuse potential and does not produce significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which provides an opportunity for researchers to explore its potential therapeutic applications. Additionally, it has been found to have a low abuse potential and does not produce significant adverse effects, making it a safe compound for animal studies. However, the synthesis of (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane is complex and requires several purification steps, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the research of (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane. One potential direction is to explore its potential therapeutic applications in the treatment of addiction. Another direction is to investigate its mechanism of action and its interaction with other neurotransmitter systems. Additionally, further studies are needed to determine the optimal dosage and administration route of (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane for its potential therapeutic applications. Overall, the research on (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane is still in its early stages, and further studies are needed to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane involves the reaction of 4-fluorobenzylamine with trans-2,5-dimethylpyrrolidine-1-carboxaldehyde in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain the final compound. The yield of this synthesis method is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against a range of diseases, including depression, anxiety, and addiction. In preclinical studies, (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has shown to be effective in reducing the symptoms of depression and anxiety in animal models. It has also been found to reduce the reinforcing effects of drugs of abuse, suggesting its potential use in addiction treatment.
Eigenschaften
CAS-Nummer |
845866-69-5 |
|---|---|
Produktname |
(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane |
Molekularformel |
C12H15FN2 |
Molekulargewicht |
206.26 |
IUPAC-Name |
(1S,4S)-2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H15FN2/c13-10-3-1-9(2-4-10)7-15-8-11-5-12(15)6-14-11/h1-4,11-12,14H,5-8H2/t11-,12-/m0/s1 |
InChI-Schlüssel |
WOCPIKSQKAHVNP-RYUDHWBXSA-N |
Isomerische SMILES |
C1[C@H]2CN[C@@H]1CN2CC3=CC=C(C=C3)F |
SMILES |
C1C2CNC1CN2CC3=CC=C(C=C3)F |
Kanonische SMILES |
C1C2CNC1CN2CC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Morpholineacetamide, N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-](/img/structure/B1660771.png)
![1-Piperidineacetamide, N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-](/img/structure/B1660775.png)

![17'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-carbonitrile](/img/structure/B1660779.png)


![[1,1'-Biphenyl]-3-amine, 5-methyl-](/img/structure/B1660782.png)
![9H-Carbazole, 3,6-dichloro-9-[(2-chloroethoxy)methyl]-](/img/structure/B1660784.png)


![Acetamide, N-[2-[(4-nitrophenyl)amino]ethyl]-](/img/structure/B1660789.png)


